ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester, an isoquinoline derivative, and a benzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 2-(2-ethoxy-2-oxoethoxy)acetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinoline under controlled conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxy-2-hydroxybenzoate: A simpler ester derivative with different functional groups.
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: Another ester compound with similar structural features but lacking the isoquinoline moiety.
Uniqueness
Ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate is unique due to its combination of an isoquinoline derivative and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-3-31-22(28)15-33-20-7-5-6-19-18(20)12-13-26(23(19)29)14-21(27)25-17-10-8-16(9-11-17)24(30)32-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRISVIYEHUAWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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